molecular formula C19H13BrN2O2 B2512081 (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate CAS No. 403830-22-8

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate

Cat. No.: B2512081
CAS No.: 403830-22-8
M. Wt: 381.229
InChI Key: QVPAXGYFJQLKDM-LPYMAVHISA-N
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Description

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate is an organic compound that belongs to the class of imines and isonicotinates This compound is characterized by the presence of a bromophenyl group, an imino group, and an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate typically involves the condensation reaction between 3-bromobenzaldehyde and 4-aminophenyl isonicotinate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((4-bromophenyl)imino)methyl)phenyl isonicotinate
  • (E)-4-(((3-chlorophenyl)imino)methyl)phenyl isonicotinate
  • (E)-4-(((3-fluorophenyl)imino)methyl)phenyl isonicotinate

Uniqueness

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The specific positioning of the bromine atom in the 3-position of the phenyl ring distinguishes it from other similar compounds and may result in different chemical and biological properties.

Properties

IUPAC Name

[4-[(3-bromophenyl)iminomethyl]phenyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2/c20-16-2-1-3-17(12-16)22-13-14-4-6-18(7-5-14)24-19(23)15-8-10-21-11-9-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPAXGYFJQLKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=CC2=CC=C(C=C2)OC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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